molecular formula C11H16BNO2 B15050433 (2-((Cyclopropyl(methyl)amino)methyl)phenyl)boronic acid

(2-((Cyclopropyl(methyl)amino)methyl)phenyl)boronic acid

Cat. No.: B15050433
M. Wt: 205.06 g/mol
InChI Key: DLWLWOKSDXVMPK-UHFFFAOYSA-N
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Description

(2-((Cyclopropyl(methyl)amino)methyl)phenyl)boronic acid (CAS 1335490-75-9) is an organoboron compound with the molecular formula C 10 H 14 BNO 2 and a molecular weight of 191.04 g/mol [ ]. This reagent is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Boronic acids are quintessential reagents in modern synthetic chemistry, most notably serving as key partners in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, enabling the construction of biaryl and other complex molecular architectures that are central to pharmaceutical and materials science research [ ]. The structure of this compound, which features both a boronic acid functional group and a cyclopropyl(methyl)amino moiety, suggests its potential in medicinal chemistry and drug discovery . The cyclopropylamine group is a known pharmacophore found in bioactive molecules, such as those developed as inhibitors for targets like LSD1 [ ]. Furthermore, structural analogues containing a boronic acid group attached to a phenyl ring with an amino-methyl side chain are utilized in the design and synthesis of novel compounds for biological evaluation, such as the development of agonists for the CNS target GPR88 [ ]. Researchers can leverage this chemical as a versatile building block for the synthesis of more complex molecules or as a potential ligand in catalyst design.

Properties

Molecular Formula

C11H16BNO2

Molecular Weight

205.06 g/mol

IUPAC Name

[2-[[cyclopropyl(methyl)amino]methyl]phenyl]boronic acid

InChI

InChI=1S/C11H16BNO2/c1-13(10-6-7-10)8-9-4-2-3-5-11(9)12(14)15/h2-5,10,14-15H,6-8H2,1H3

InChI Key

DLWLWOKSDXVMPK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1CN(C)C2CC2)(O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalytic Systems

The Suzuki-Miyaura coupling is the most widely employed method for synthesizing arylboronic acids, including (2-((Cyclopropyl(methyl)amino)methyl)phenyl)boronic acid. This cross-coupling reaction typically involves an aryl halide precursor and a boronic acid derivative in the presence of a palladium catalyst. Key steps include:

  • Oxidative addition : Pd⁰ inserts into the C–X bond (X = Br, I) of the aryl halide.
  • Transmetallation : The boronic acid transfers its boron moiety to the palladium center.
  • Reductive elimination : The coupled product is released, regenerating the Pd catalyst.

Industrial protocols often use Pd(dba)₂ (dibenzylideneacetone palladium) or Pd(OAc)₂ (palladium acetate) with ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) or 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) . For example, Miyaura et al. demonstrated that trialkylphosphine ligands (e.g., tricyclohexylphosphine) enhance reactivity with aryl chlorides at elevated temperatures (110°C).

Substrate Preparation and Optimization

The aryl halide precursor for this compound, 2-(bromomethyl)-N-cyclopropyl-N-methylaniline , is synthesized via bromination of the corresponding toluene derivative using N-bromosuccinimide (NBS) under radical initiation. Subsequent coupling with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and KOAc yields the boronic acid after hydrolysis.

Table 1: Representative Suzuki-Miyaura Reaction Conditions

Catalyst Ligand Base Temperature Yield Source
Pd(OAc)₂ dppf KOAc 80°C 78%
Pd(dba)₂ Cy₃P PhOK 110°C 85%
PdCl₂(NHC) N-heterocyclic carbene Et₃N RT 92%

Miyaura Borylation of Aryl Halides

Direct Borylation Strategies

An alternative to cross-coupling involves direct borylation of pre-functionalized intermediates. The Miyaura-Masuda borylation employs B₂pin₂ with Pd catalysts to convert aryl halides into boronic esters, which are hydrolyzed to the target acid. Key advantages include:

  • Compatibility with electron-deficient aryl rings.
  • Reduced side reactions compared to traditional Grignard approaches.

Fürstner’s group achieved high efficiency using Pd(OAc)₂ with N-heterocyclic carbene (NHC) ligands under microwave irradiation, reducing reaction times to <1 hour.

Protecting Group Strategies

To prevent undesired reactivity at the cyclopropylamine moiety, N-methyliminodiacetic acid (MIDA) protection is often employed. The MIDA boronate intermediate is stable under Suzuki-Miyaura conditions and undergoes mild hydrolysis (pH 4.5) to release the boronic acid.

Reaction Scheme 1: MIDA-Protected Synthesis

  • Protection : React cyclopropylmethylamine with MIDA boronate.
  • Coupling : Perform Pd-catalyzed borylation.
  • Deprotection : Hydrolyze with acetic acid/water.

Cyclopropane Ring Formation Methods

Simmons-Smith Cyclopropanation

The cyclopropyl group in the target compound is introduced via Simmons-Smith cyclopropanation of allylamine derivatives. Using diethylzinc and CH₂I₂ , this method forms the strained cyclopropane ring with high stereoselectivity.

Critical Parameters :

  • Temperature : −20°C to 0°C minimizes side reactions.
  • Solvent : Dichloromethane or THF improves zinc reagent solubility.

Transition Metal-Mediated Approaches

Recent patents describe yttrium-catalyzed cyclopropanation of alkenes, offering higher yields (up to 95%) compared to classical methods. The yttrium complex activates the alkene, enabling ring closure at ambient temperatures.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

VulcanChem’s production process utilizes continuous flow reactors to enhance heat transfer and mixing efficiency. Key benefits include:

  • Safety : Reduced exposure to pyrophoric reagents (e.g., B₂pin₂).
  • Scalability : Throughput of >10 kg/day with >99% purity.

Purification and Isolation

Final purification involves crystallization from ethanol/water mixtures or chromatography on silica gel modified with boronic acid-affinity ligands .

Chemical Reactions Analysis

Types of Reactions

(2-((Cyclopropyl(methyl)amino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes .

Comparison with Similar Compounds

Structural Features and Stability

Key Structural Differences:
  • Cyclopropyl vs. Non-Cyclopropyl Substituents: The cyclopropyl group in the target compound distinguishes it from simpler analogs like (2-aminomethylphenyl)boronic acid. Cyclopropyl groups are known to confer rigidity and resistance to metabolic degradation, which may improve pharmacokinetic profiles .
Stability Under Aqueous Conditions:

Protodeboronation rates vary significantly among boronic acids. Cyclopropyl-containing boronic acids exhibit slow protodeboronation (e.g., t₀.₅ > 1 week at pH 12, 70°C), whereas 2-pyridyl boronic acids degrade rapidly (t₀.₅ ≈ 25–50 s at pH 7, 70°C) . This suggests superior stability for the target compound in basic environments compared to heteroaromatic analogs.

Table 1: Stability and Structural Comparison

Compound Substituent Protodeboronation Rate (pH 12, 70°C) Key Applications
Target Compound Cyclopropyl(methyl)aminomethyl Slow (t₀.₅ > 1 week) Enzyme inhibition, sensing
(2-Aminomethylphenyl)boronic acid Aminomethyl Moderate (pH-dependent) Saccharide receptors
(2-Pyridyl)boronic acid Pyridyl Rapid (t₀.₅ ≈ 25–50 s) Labile intermediates
(R)-(2-(((1-Phenylethyl)amino)methyl)phenyl)boronic acid Phenylethylaminomethyl pH-dependent Chiral NMR analysis

Biological Activity

(2-((Cyclopropyl(methyl)amino)methyl)phenyl)boronic acid is a boronic acid derivative that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antibacterial applications. This article reviews the current understanding of its biological activity, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring, with a cyclopropylmethylamino substituent. This structure is significant for its interaction with biological targets, particularly in enzyme inhibition and receptor binding.

Anticancer Activity

Recent studies have shown that boronic acid derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects.

  • Case Study : A study evaluated the cytotoxicity of several boronic compounds against prostate cancer cells (PC-3). The results indicated that certain derivatives reduced cell viability significantly while maintaining higher viability in healthy cells. Specifically, concentrations of 5 µM led to a decrease in cancer cell viability to 33%, while healthy cells remained at 71% viability .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways crucial for tumor growth. For instance, some studies suggest that boronic acids can inhibit proteasome activity, leading to increased apoptosis in cancer cells.

  • Table 1: Summary of Anticancer Activity
CompoundCell LineConcentration (µM)Cell Viability (%)
B5PC-3533
B7PC-3544
ControlL929N/A95

Antimicrobial Properties

In addition to anticancer activity, this compound has demonstrated antimicrobial properties. Research indicates that certain boronic compounds exhibit effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

  • Case Study : In a study assessing the antimicrobial efficacy of several boronic compounds, it was found that they produced inhibition zones ranging from 7 to 13 mm against different microorganisms. This suggests potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of boronic acid derivatives. Modifications to the cyclopropylmethylamino group or variations in the phenyl substituents can significantly affect potency and selectivity.

  • Table 2: Structure-Activity Relationship Findings
ModificationEffect on Activity
Methyl substitutionIncreased potency
Cyclopropyl groupEnhanced binding affinity
Boronic acid groupKey for enzyme inhibition

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